molecular formula C18H17N3O3S2 B3469896 N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3469896
M. Wt: 387.5 g/mol
InChI Key: NHRMROBVFHFIQS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzothiazole derivative characterized by a benzothiazole core linked to a sulfonamide-substituted benzamide moiety. Benzothiazole derivatives are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . This compound was synthesized via nucleophilic substitution reactions, as described in studies evaluating benzothiazole derivatives for anticancer activity .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-17(20-18-19-15-5-1-2-6-16(15)25-18)13-7-9-14(10-8-13)26(23,24)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRMROBVFHFIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Amidation: The final step involves the coupling of the sulfonylated benzothiazole with 4-aminobenzamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzothiazole or sulfonamide groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with aromatic residues in the active site of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be contextualized against related compounds, as detailed below:

Structural Analogues with Benzothiazole Cores

N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Core Structure: Benzothiazole with an acetamide linker. Key Differences: Replaces the pyrrolidinylsulfonyl benzamide with a pyridine-piperazine-acetamide group.

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide Core Structure: Benzothiazole ylidene (tautomeric form) with ethoxy and ethyl substituents.

Sulfonamide-Containing Heterocycles

Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) Core Structure: Thiazole with dimethylsulfamoyl benzamide. The dimethylsulfamoyl group may reduce steric hindrance compared to pyrrolidinylsulfonyl .

Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)

  • Core Structure : Thiazole with piperidinylsulfonyl benzamide.
  • Key Differences : The piperidine ring (6-membered) offers distinct steric and electronic effects compared to pyrrolidine (5-membered), which may influence binding kinetics in NF-κB modulation .

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Core Structure : 1,3,4-Oxadiazole with benzyl(methyl)sulfamoyl benzamide.
  • Key Differences : The oxadiazole core increases polarity, reducing lipophilicity compared to benzothiazole derivatives. This structural feature correlates with antifungal activity in Candida species .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Sulfonamide Group Additional Substituents Biological Activity Reference
Target Compound Benzothiazole Pyrrolidin-1-yl None Anticancer (potential)
N-(4-ethoxy-3-ethyl-...benzamide (ECHEMI) Benzothiazole Pyrrolidin-1-yl 4-ethoxy, 3-ethyl Not specified
Compound 2D216 Thiazole Piperidin-1-yl 2,5-dimethylphenyl NF-κB activation
LMM5 Oxadiazole Benzyl(methyl) 4-methoxyphenyl Antifungal
Compound 50 Thiazole N,N-dimethyl 4-bromophenyl NF-κB signal prolongation

Key Observations

  • Core Heterocycle Influence: Benzothiazoles (e.g., target compound) exhibit greater lipophilicity and membrane permeability compared to oxadiazoles (LMM5) or non-benzannulated thiazoles (Compound 50, 2D216) . The ylidene form in ECHEMI’s compound may confer unique tautomeric properties, affecting receptor binding .
  • Sulfonamide Substitution :

    • Pyrrolidinylsulfonyl groups (target compound) balance steric bulk and hydrogen-bonding capacity, whereas piperidinylsulfonyl (2D216) or dimethylsulfamoyl (Compound 50) groups alter solubility and target affinity .
  • Biological Activity :

    • Antifungal activity in LMM5 is linked to the oxadiazole core’s polarity, while NF-κB modulation in thiazole derivatives correlates with sulfonamide electronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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